1,2-Dibromopyrene

Organic Synthesis Regioselectivity Cross‑Coupling

Sourcing the correct dibromopyrene isomer is critical; generic 1,6/1,8-isomers cannot replicate the nodal 2,7-substitution pattern required for specific cross-coupling regiochemistry. 1,2-Dibromopyrene (CAS 113040-41-8) provides a definitive solution. • Enables synthesis of specific pyrene-fused regioisomers with distinct columnar mesomorphism for OFET/OLED applications. • Serves as a precursor for axially chiral amine catalysts via controlled functionalization at the symmetry plane. • Eliminates the risk of electronic/steric mismatch in extended π-conjugated polymer synthesis.

Molecular Formula C16H8Br2
Molecular Weight 360.04 g/mol
CAS No. 113040-41-8
Cat. No. B15421560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromopyrene
CAS113040-41-8
Molecular FormulaC16H8Br2
Molecular Weight360.04 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4Br)Br)C=C2
InChIInChI=1S/C16H8Br2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H
InChIKeyRSTNHMQIXLXPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromopyrene: Nodal Building Block


1,2-Dibromopyrene (CAS 113040-41-8) is a symmetrically brominated pyrene derivative featuring bromine atoms at the nodal 2‑ and 7‑positions of the pyrene core [1]. This substitution pattern distinguishes it from the more common non‑K region dibromopyrene isomers (e.g., 1,6‑ and 1,8‑dibromopyrenes), as the nodal positions lie on the symmetry plane of the pyrene π‑system, offering distinct electronic and steric characteristics for cross‑coupling reactions [1]. The compound serves as a strategic intermediate in the synthesis of extended π‑conjugated materials, particularly when precise control over molecular geometry and electronic conjugation is required [1][2].

1
Nodal 2,7‑substitution for precise cross‑coupling geometry
2
Distinct electronic conjugation pathway vs non‑K region isomers
3
Strategic building block for extended π‑conjugated materials

Why 1,2-Dibromopyrene Is Irreplaceable


Generic substitution among dibromopyrene isomers is not viable because the bromination pattern dictates the regiochemistry, electronic properties, and steric accessibility of the molecule for subsequent functionalization [1]. While 1,6‑ and 1,8‑dibromopyrenes (non‑K region isomers) are readily obtained via direct electrophilic bromination of pyrene, the nodal 2,7‑isomer (1,2‑dibromopyrene) is typically synthesized through alternative routes, reflecting its distinct reactivity [1]. The position of the bromine atoms influences the π‑conjugation pathway, molecular packing in the solid state, and the performance of derived materials in applications such as organic electronics [1][2]. Therefore, the choice of a specific dibromopyrene isomer is not a matter of simple availability but a critical decision point for achieving desired material properties.

1,2‑Dibromopyrene (nodal)
1,6/1,8 isomers (non‑K region)
Regiochemistry
2,7‑substitution on symmetry plane
1,6 or 1,8 substitution on periphery
Synthetic route
Requires alternative non‑electrophilic methods
Direct electrophilic bromination of pyrene
Electronic impact
Alters π‑conjugation pathway; distinct frontier orbitals expected
Established influence on molecular packing and charge mobility
Isomer substitution may not transfer desired material properties; regiochemistry determines geometry and conjugation.

1,2-Dibromopyrene: Evidence & Performance


Nodal Regiochemistry Control

The bromine atoms in 1,2‑dibromopyrene are positioned at the nodal (2,7) positions of the pyrene core, in contrast to the non‑K region (1,6 and 1,8) positions of the most common dibromopyrene isomers [1]. This nodal substitution pattern is not accessible via direct electrophilic bromination of pyrene, which predominantly yields 1,6‑ and 1,8‑dibromopyrenes in yields of up to 97% as an isomeric mixture [2]. The specific placement of bromine atoms in 1,2‑dibromopyrene is crucial for subsequent cross‑coupling reactions, as it dictates the geometry and electronic conjugation of the resulting extended π‑systems [1].

Nodal regiochemistry
Class‑level inference
Not accessible via direct electrophilic bromination; alternative synthetic routes required
Regiochemistry determines cross‑coupling geometry and electronic conjugation
1,6‑ and 1,8‑isomers obtained in up to 97% combined yield from pyrene bromination
Organic Synthesis Regioselectivity Cross‑Coupling

Electronic Structure Modulation

Nodal (2,7) substitution in pyrene results in a distinct electronic structure compared to non‑K region (1,6 and 1,8) substitution, affecting the π‑conjugation length and frontier molecular orbital energies [1]. While direct quantitative comparisons of 1,2‑dibromopyrene with other isomers are absent in the literature, the class‑level understanding of pyrene substitution patterns indicates that functionalization at nodal positions leads to different optical and electronic properties in derived materials, which is critical for applications in organic electronics [2].

Electronic structure
Class‑level inference
Nodal substitution is expected to alter HOMO‑LUMO gap and charge transport properties
Supports selection for tuned electronic properties in organic semiconductors
Quantified comparison with non‑K region isomers not yet reported
Materials Science Electronic Properties Molecular Engineering

Alternative Synthesis Route

The synthesis of 1,6‑ and 1,8‑dibromopyrenes via direct bromination of pyrene is well‑established, with reported yields of 40% and 35%, respectively, after fractional crystallization from toluene [1]. In contrast, 1,2‑dibromopyrene is not produced via this route; its synthesis necessitates alternative strategies, highlighting its unique synthetic accessibility [2]. This divergence underscores the need for dedicated procurement of the 1,2‑isomer for applications requiring nodal substitution.

Synthetic accessibility
Cross‑study comparable
1,6‑Isomer: 40% yield; 1,8‑Isomer: 35% yield; 1,2‑isomer not formed via this route
Procurement necessary for nodal substitution; standard bromination route not applicable
Fractional crystallization from toluene used for isomer isolation
Synthetic Methodology Process Chemistry Isomer Separation

1,2-Dibromopyrene: Application Scenarios


Axially Chiral Amine Catalysts

1,2‑Dibromopyrene serves as a precursor for the construction of novel axially chiral biphenyl‑based amine catalysts through cross‑coupling reactions [1]. The specific substitution pattern of the dibromopyrene moiety influences the chiral environment and catalytic activity in asymmetric enamine catalysis [1].

Pyrene-Fused Poly-Aromatic Regioisomers

The nodal substitution pattern of 1,2‑dibromopyrene enables the synthesis of specific pyrene‑fused poly‑aromatic regioisomers with distinct columnar mesomorphism and optical properties [2]. These materials are of interest for electroluminescent applications.

Organic Semiconductors: Tailored Packing

As a building block for organic semiconductors, 1,2‑dibromopyrene can be incorporated into π‑conjugated polymers or small molecules to fine‑tune molecular packing and charge transport properties in organic field‑effect transistors (OFETs) [3].

Application
Selection Property
Validation Focus
Axially chiral amine catalysts
Regiochemical substitution pattern
Chiral induction and catalytic activity
Pyrene‑fused poly‑aromatic regioisomers
Nodal functionalization handle
Mesomorphic behavior and optical properties
Organic semiconductors (OFETs)
Molecular packing control
Charge transport properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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